2-(3-Aminooxolan-3-yl)acetic acid hydrochloride
Overview
Description
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . It is a hydrochloride salt form of 2-(3-aminooxolan-3-yl)acetic acid, which is a derivative of oxolane, a five-membered heterocyclic compound containing an oxygen atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminooxolan-3-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction involving a suitable precursor, such as a diol or a halohydrin.
Introduction of the Amino Group: The amino group is introduced through an amination reaction, where an appropriate amine is reacted with the oxolane ring.
Acetylation: The acetic acid moiety is introduced through an acetylation reaction, where acetic anhydride or acetyl chloride is used as the acetylating agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis to yield the parent acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: The original compound is regenerated.
Substitution: Substituted derivatives with various functional groups.
Hydrolysis: The parent acid, 2-(3-aminooxolan-3-yl)acetic acid.
Scientific Research Applications
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-aminooxolan-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The oxolane ring provides a rigid framework that can enhance the binding affinity and specificity of the compound for its targets. The acetic acid moiety can participate in various biochemical reactions, such as esterification and amidation, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminotetrahydrofuran-3-yl)acetic acid hydrochloride: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
2-(3-Aminotetrahydropyran-3-yl)acetic acid hydrochloride: Contains a tetrahydropyran ring, which is a six-membered ring with an oxygen atom.
2-(3-Aminocyclopentyl)acetic acid hydrochloride: Contains a cyclopentane ring instead of an oxolane ring.
Uniqueness
2-(3-Aminooxolan-3-yl)acetic acid hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. The oxolane ring provides a balance of rigidity and flexibility, enhancing the compound’s binding affinity and specificity. The amino and acetic acid groups enable a wide range of chemical modifications, making it a versatile building block in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-(3-aminooxolan-3-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-6(3-5(8)9)1-2-10-4-6;/h1-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZCGKMKDKQNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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